4-Chloro-3-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Mechanism of Action
Target of Action
4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound that has been used in the synthesis of various pharmaceuticals Quinoline derivatives have been known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets through a variety of mechanisms, including nucleophilic displacement of fluorine atoms and cross-coupling reactions .
Biochemical Pathways
Quinoline derivatives have been used in the synthesis of drugs such as fluoroquine and mefloquine, which are known to interfere with the heme detoxification process in malaria parasites .
Result of Action
Quinoline derivatives have been known to exhibit a remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment to prevent hydrolysis . Additionally, the compound’s reactivity can be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-iodoquinoline with trimethyl(trifluoromethyl)silane (Me3SiCF3) under specific conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions and the use of organometallic reagents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted quinoline derivative .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound has been studied for its potential antibacterial and antiviral activities.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another fluorinated quinoline with similar properties.
5,6,8-Trifluoroquinoline: A compound with multiple fluorine substitutions on the quinoline ring.
Uniqueness: 4-Chloro-3-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups can enhance its stability and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUSBWZTFPLCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450137 | |
Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-93-0 | |
Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.